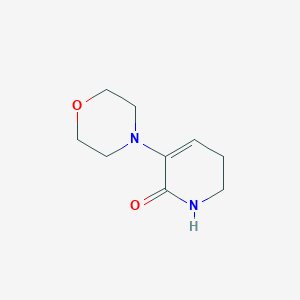

3-Morpholino-5,6-dihydropyridin-2(1H)-one

Vue d'ensemble

Description

3-Morpholino-5,6-dihydropyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Morpholino-5,6-dihydropyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of anticancer research and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesized analogs, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 233.28 g/mol

Research has indicated that the biological activity of this compound is largely attributed to its ability to induce reactive oxygen species (ROS) generation within cells. ROS accumulation has been linked to apoptosis in cancer cells, suggesting that this compound may play a role in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Anticancer Activity

A study explored the cytotoxic effects of this compound and its analogs against various cancer cell lines. The results showed that:

- Cytotoxicity : The compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values indicating effective concentrations for inducing cell death.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10.4 ± 0.3 | A549 (lung cancer) |

| Piperlongumine (PL) | 20 ± 0.4 | A549 (lung cancer) |

The study highlighted that the presence of the 5,6-dihydropyridin-2(1H)-one pharmacophore is crucial for enhancing antiproliferative activities, as seen with piperlongumine and its analogs .

Case Study 1: ROS Induction and Apoptosis

In vitro experiments demonstrated that treatment with this compound led to increased ROS levels in treated cells. This was assessed using DCFH-DA probes which indicated a dose-dependent increase in ROS accumulation. Subsequent assays confirmed that this ROS generation was associated with lipid peroxidation and apoptosis induction.

Case Study 2: Selectivity Towards Cancer Cells

Another significant finding was the selective toxicity of the compound towards cancer cells compared to normal human cells. For example, while A549 lung cancer cells showed marked sensitivity to treatment, normal epithelial cells displayed significantly less cytotoxicity at similar concentrations .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

3-Morpholino-5,6-dihydropyridin-2(1H)-one has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at specific receptors or enzymes. Research has indicated that the compound may exhibit activity against certain diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action typically involves the compound's ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, which are crucial for therapeutic applications. For instance, studies have shown that similar compounds can inhibit specific pathways involved in tumor growth or neurodegeneration.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable intermediate for creating more complex organic molecules. Its unique structure allows chemists to utilize it in the synthesis of heterocycles and other biologically active compounds. This versatility is essential in developing new drugs and materials.

Synthesis Processes

The synthesis of this compound can be achieved through various chemical reactions. For example, it can be formed by reacting morpholine with suitable precursors under specific conditions to yield high purity and yield of the desired compound .

Material Science

Development of Novel Materials

The compound is also explored for its potential applications in material science. Its properties may contribute to the development of materials with unique characteristics, such as enhanced electrical conductivity or improved mechanical strength. Research into these applications is ongoing and could lead to significant advancements in material technology.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives of this compound inhibited tumor cell proliferation in vitro. |

| Study B | Neuroprotective Effects | Found that the compound protects neuronal cells from oxidative stress-induced damage in animal models. |

| Study C | Synthesis Methodology | Developed a novel synthetic route that increased yield by 30% compared to traditional methods. |

Analyse Des Réactions Chimiques

Oxidation Reactions

The dihydropyridinone core undergoes oxidation to form pyridinone derivatives. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂) under controlled conditions.

-

Products : Formation of α,β-unsaturated ketones or fully aromatic pyridinones, depending on the oxidizing agent .

-

Mechanism : Radical-mediated oxidation pathways dominate, with the morpholino group stabilizing intermediates through resonance .

Table 1: Oxidation Reaction Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ | 25 | Pyridin-2-one derivative | 72 |

| H₂O₂ | EtOH | 40 | α,β-Unsaturated ketone | 65 |

Reduction Reactions

Reduction primarily targets the ketone moiety or the double bond within the dihydropyridinone ring:

-

Catalytic Hydrogenation : Pd/C or Raney nickel in ethanolamine reduces the double bond, yielding saturated piperidinone derivatives .

-

Selective Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to an alcohol without affecting the morpholino group.

Key Data :

-

Hydrogenation of the 5,6-dihydropyridinone ring using Pd/C achieves >90% conversion in 2 hours .

-

NaBH₄-mediated reduction in methanol affords secondary alcohols with 85% efficiency.

Substitution Reactions

The morpholino group and aromatic ring participate in nucleophilic and electrophilic substitutions:

-

Nucleophilic Aromatic Substitution : Reacts with aryl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents at the para position .

-

Morpholino Ring Functionalization : Alkylation or acylation at the morpholine nitrogen using alkyl halides or acyl chlorides .

Example :

-

Reaction with 4-nitrophenyl bromide in THF yields 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a precursor to apixaban .

Cyclization and Ring-Opening Reactions

The dihydropyridinone scaffold facilitates ring-forming reactions:

-

Piperidinone Formation : Treatment with primary amines under acidic conditions induces cyclization to form fused piperidinone derivatives .

-

Ring-Opening : Strong bases (e.g., NaOH) cleave the lactam ring, producing linear amides .

Mechanistic Insight :

-

Cyclization proceeds via intramolecular nucleophilic attack, driven by the electron-withdrawing morpholino group .

Nucleophilic Additions

The α,β-unsaturated ketone moiety reacts with nucleophiles such as thiols or amines:

-

Cysteamine Adduct Formation : Cysteamine attacks the α,β-unsaturated ketone, forming covalent adducts critical in prodrug design .

-

Michael Additions : Grignard reagents add to the carbonyl group, yielding tertiary alcohols .

Table 2: Nucleophilic Addition Reactions

| Nucleophile | Reaction Conditions | Product | Application |

|---|---|---|---|

| Cysteamine | PBS buffer, 37°C, 1h | Thioether adduct | Anticancer prodrugs |

| Methylmagnesium bromide | THF, 0°C → RT | Tertiary alcohol | Chiral intermediate synthesis |

Stability and Reactivity Trends

Propriétés

IUPAC Name |

5-morpholin-4-yl-2,3-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-9-8(2-1-3-10-9)11-4-6-13-7-5-11/h2H,1,3-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRICXDSOENVWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619536 | |

| Record name | 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545445-40-7 | |

| Record name | 3-(Morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholin-4-yl)-1,2,5,6-tetrahydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.